molecular formula C13H14N6O4 B11473864 1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]-

1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]-

Cat. No.: B11473864
M. Wt: 318.29 g/mol
InChI Key: NLNMGFUBEWATPJ-UHFFFAOYSA-N
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Description

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE typically involves multiple steps. One effective method includes the nitration, oxidation, and oxidation coupling reactions of precursor compounds . The process begins with the nitration of a suitable precursor, followed by oxidation to introduce the oxadiazole ring. The final step involves coupling reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen peroxide for oxidation, and various catalysts to facilitate coupling reactions . Reaction conditions such as temperature and solvent choice are crucial for achieving high yields and purity.

Major Products

The major products formed from these reactions are typically other oxadiazole derivatives with modified functional groups

Mechanism of Action

The mechanism of action of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H14N6O4

Molecular Weight

318.29 g/mol

IUPAC Name

4-[5-[(3,4-dimethoxyphenyl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C13H14N6O4/c1-20-8-4-3-7(5-9(8)21-2)6-15-13-16-12(19-22-13)10-11(14)18-23-17-10/h3-5H,6H2,1-2H3,(H2,14,18)(H,15,16,19)

InChI Key

NLNMGFUBEWATPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NO2)C3=NON=C3N)OC

Origin of Product

United States

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